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Compound of Interest

Compound Name: GDC-0134

Cat. No.: B10823787

This technical support center provides guidance for researchers, scientists, and drug
development professionals investigating the neuroprotective potential of GDC-0134. The
following troubleshooting guides and frequently asked questions (FAQs) address key issues

encountered during its development, with a focus on challenges related to dosage and
biomarker interpretation.
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Problem

Possible Cause

Suggested Action

Unexpected increase in
plasma neurofilament light
chain (NFL) levels after GDC-
0134 administration.

This is a known on-target
effect of Dual Leucine Zipper
Kinase (DLK) inhibition. The
Phase 1 clinical trial with GDC-
0134 in ALS patients showed a
dose-dependent elevation in
plasma NFL.[1][2][3] This
phenomenon was also
observed in DLK conditional
knockout (cKO) mice,
suggesting it is a direct
consequence of inhibiting the
DLK pathway.[1][3]

Re-evaluate the use of NFL as
a primary biomarker for
neurodegeneration in the
context of DLK inhibition.
Consider alternative or
complementary biomarkers to
assess neuronal injury and the
neuroprotective effects of
GDC-0134. Further preclinical
studies may be necessary to
understand the relationship
between DLK inhibition, NFL

changes, and neuroprotection.

[1]14]

Observed sensory neurological
adverse events (e.g.,
dysesthesia) or other toxicities
(e.g., thrombocytopenia, optic
ischemic neuropathy) at higher

or prolonged doses.

The Phase 1 open-label
extension study of GDC-0134
revealed dose-limiting
toxicities.[1][2][3][4] Serious
adverse events led to dose
reductions and
discontinuations, and
ultimately the safety profile
was considered unacceptable
for continued development in
ALS.[1][2][3][4]

Exercise extreme caution with
dose escalation in preclinical
models. Implement
comprehensive safety
monitoring, including
hematological assessments
and ophthalmological
examinations. The clinical trial
data suggests that a
therapeutically relevant and

safe dose was not identified.[1]

[2](3]

Difficulty establishing a
neuroprotective dose without

observing adverse effects.

A key challenge with GDC-
0134 is the narrow therapeutic
window, as evidenced by the
clinical trial where no
adequately tolerated dose was
identified.[1][2]

Focus on in vitro models to
thoroughly characterize the
concentration-response
relationship for both
neuroprotection and potential
toxicity. In vivo studies should
employ a cautious dose-
escalation strategy with

extensive safety monitoring.
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The development of GDC-
0134 for ALS was halted due

to these safety concerns.[1][2]

[3]4]

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of GDC-01347

GDC-0134 is a potent, selective, and brain-penetrant small-molecule inhibitor of Dual Leucine
Zipper Kinase (DLK).[4][5][6] DLK is a key regulator of the c-Jun N-terminal kinase (JNK)
pathway, which is involved in axon degeneration and neuronal apoptosis following injury.[1][4]
[7] By inhibiting DLK, GDC-0134 is designed to block this stress signaling pathway and protect
neurons from degeneration.[4][7]

2. Why was the clinical development of GDC-0134 for Amyotrophic Lateral Sclerosis (ALS)
discontinued?

The development of GDC-0134 for ALS was discontinued primarily due to an unacceptable
safety profile observed in the Phase 1 clinical trial.[1][2][3][4] While the initial single and
multiple ascending dose stages were well-tolerated, the longer-term open-label extension
revealed serious adverse events, including Grade 3 thrombocytopenia and dysesthesia, and
Grade 4 optic ischemic neuropathy.[1][3][4] Consequently, no adequately tolerated dose could
be identified for further investigation.[1][2][3]

3. What were the key pharmacokinetic parameters of GDC-0134 in the Phase 1 trial?

In the Phase 1 study, GDC-0134 demonstrated dose-proportional exposure.[1][3][4] The
median half-life was approximately 84 hours.[1][3][4]

4. How does GDC-0134 administration affect neurofilament light chain (NFL) levels?

Contrary to expectations, treatment with GDC-0134 resulted in a dose-dependent increase in
plasma NFL levels in patients with ALS.[1][2][3] This finding raised significant questions about
the utility of NFL as a biomarker for treatment response with DLK inhibitors, as elevated NFL is
typically a marker of neurodegeneration.[1]
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Quantitative Data Summary

The following tables summarize key data from the Phase 1 clinical trial of GDC-0134 in patients
with ALS.

Table 1. GDC-0134 Phase 1 Clinical Trial Design[1][2][3][4][8]

] ] Number of
Study Stage Design Dosage Range Duration .
Patients
Single Ascending  Placebo- N ) 49 (total across
Not specified Single dose
Dose (SAD) controlled all stages)
Multiple
) Placebo- Up to 1200 mg 49 (total across
Ascending Dose ) 28 days
controlled daily all stages)
(MAD)
Open-Label
) ) 49 (total across
Safety Open-label Adaptive dosing Up to 48 weeks

) all stages)
Expansion (OLE)

Table 2: Key Adverse Events in the Open-Label Extension (OLE) Stage[1][2][3][4]

Adverse Event Grade Outcome

Study drug-related Serious

Thrombocytopenia 3
Adverse Event (SAE)
Dysesthesia 3 Study drug-related SAE
Optic Ischemic Neuropathy 4 Study drug-related SAE
] Led to dose
Sensory Neurological AEs <2

reductions/discontinuations

Experimental Protocols

Phase 1 Clinical Trial Methodology[1][2][3][4]
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The first-in-human study of GDC-0134 was conducted in patients with ALS and consisted of
three parts:

e Single Ascending Dose (SAD): Placebo-controlled, single-dose escalation cohorts to
evaluate safety, tolerability, and pharmacokinetics (PK).

o Multiple Ascending Dose (MAD): Placebo-controlled, multiple-dose escalation cohorts (up to
1200 mg once daily) for 28 days to assess safety, tolerability, and PK with repeated dosing.

e Open-Label Safety Expansion (OLE): An open-label phase with adaptive dosing for up to 48
weeks to gather longer-term safety data, as well as exploratory biomarker and functional
data.

Pharmacokinetic and Biomarker Analysis[1][9]

e Pharmacokinetics: Blood samples were collected at pre-dose and multiple time points post-
dose. GDC-0134 concentrations in plasma were measured using liquid chromatography—
tandem mass spectrometry.

o Biomarker Analysis: Plasma levels of neurofilament light chain (NFL) were measured as an
exploratory outcome to assess the biological effect of GDC-0134 on a marker of
neurodegeneration.
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Caption: GDC-0134 inhibits the DLK-JNK signaling pathway to prevent neurodegeneration.
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Caption: Workflow of the Phase 1 clinical trial for GDC-0134 in ALS patients.
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Caption: Logical workflow for troubleshooting GDC-0134 dosage and biomarker response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.
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